2-Fluoro-5-((4-fluorobenzyl)oxy)benzonitrile
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Overview
Description
2-Fluoro-5-((4-fluorobenzyl)oxy)benzonitrile is an organic compound with the molecular formula C14H9F2NO and a molecular weight of 245.22 g/mol . This compound is characterized by the presence of a benzonitrile core substituted with fluoro and fluorobenzyl groups, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Preparation Methods
The synthesis of 2-Fluoro-5-((4-fluorobenzyl)oxy)benzonitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluorobenzonitrile and 4-fluorobenzyl alcohol.
Reaction Conditions: The key step involves the nucleophilic substitution reaction where 4-fluorobenzyl alcohol reacts with 2-fluorobenzonitrile in the presence of a base such as potassium carbonate (K2CO3) and a suitable solvent like dimethylformamide (DMF).
Industrial Production: Industrial production methods may involve optimized reaction conditions, including temperature control and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
2-Fluoro-5-((4-fluorobenzyl)oxy)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield amines.
Scientific Research Applications
2-Fluoro-5-((4-fluorobenzyl)oxy)benzonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block in the development of new drugs and therapeutic agents.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Fluoro-5-((4-fluorobenzyl)oxy)benzonitrile involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
2-Fluoro-5-((4-fluorobenzyl)oxy)benzonitrile can be compared with similar compounds such as:
2-Fluoro-5-formylbenzonitrile: This compound has a formyl group instead of the fluorobenzyl group, leading to different reactivity and applications.
4-Fluorobenzonitrile: Lacks the additional fluoro and benzyl groups, making it less versatile in synthetic applications.
2-Fluoro-5-methoxybenzonitrile: Contains a methoxy group instead of the fluorobenzyl group, affecting its chemical properties and uses.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
2-fluoro-5-[(4-fluorophenyl)methoxy]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F2NO/c15-12-3-1-10(2-4-12)9-18-13-5-6-14(16)11(7-13)8-17/h1-7H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUAWFGSXZKVBTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=CC(=C(C=C2)F)C#N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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